molecular formula C17H22N2O2 B11843865 Ethyl 4-(dimethylamino)-8-isopropylquinoline-3-carboxylate

Ethyl 4-(dimethylamino)-8-isopropylquinoline-3-carboxylate

Cat. No.: B11843865
M. Wt: 286.37 g/mol
InChI Key: PMBAUSHBKUTQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(dimethylamino)-8-isopropylquinoline-3-carboxylate is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to a class of 4-aminoquinoline-3-carboxylate derivatives, which are recognized as valuable scaffolds in drug discovery. Structurally similar compounds, such as those with varying alkyl substitutions at the 4-amino and 8-positions, are frequently investigated as key intermediates for the synthesis of more complex molecules . The primary research value of this compound lies in its potential biological activity. Quinoline derivatives have been extensively studied for their antiparasitic properties. Specifically, recent patent literature indicates that closely related quinoline compounds demonstrate promising activity against helminth (parasitic worm) infections, positioning them as potential anthelmintic agents . The dimethylamino group at the 4-position and the isopropyl substituent at the 8-position of the quinoline ring are likely critical structural features that influence the compound's mechanism of action and interaction with biological targets, which may involve disruption of parasitic neuronal signaling or metabolism . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this high-purity compound as a building block for synthesizing novel chemical libraries or as a standard in biochemical studies to further explore the structure-activity relationships of quinoline-based therapeutics.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-8-propan-2-ylquinoline-3-carboxylate

InChI

InChI=1S/C17H22N2O2/c1-6-21-17(20)14-10-18-15-12(11(2)3)8-7-9-13(15)16(14)19(4)5/h7-11H,6H2,1-5H3

InChI Key

PMBAUSHBKUTQKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1N(C)C)C=CC=C2C(C)C

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction condenses aniline derivatives with β-keto esters under acidic conditions to form quinoline-3-carboxylates. For 8-isopropyl substitution, 3-isopropylaniline reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 120–140°C. This one-pot cyclization achieves the quinoline core with an ethyl ester at position 3 and isopropyl at position 8. Critically, the electron-donating isopropyl group enhances regioselectivity during cyclization, favoring the 8-position due to steric and electronic effects.

Pfitzinger Reaction Adaptations

The Pfitzinger reaction, which converts isatin derivatives to quinoline-4-carboxylic acids, has been modified to target position 3 carboxylates. By reacting 5-isopropylisatin with 4-(dimethylamino)phenylbutenone in 50% ethanol-KOH under reflux, the quinoline ring forms with inherent dimethylamino and isopropyl groups. However, this method typically yields 4-carboxylic acids, necessitating subsequent decarboxylation or transposition to position 3, which reduces overall efficiency.

Introduction of the Dimethylamino Group

The dimethylamino group at position 4 is introduced via nitration-reduction-methylation or direct C–H amination .

Nitration-Reduction-Methylation Sequence

  • Nitration : Treating 8-isopropylquinoline-3-carboxylate with fuming HNO₃ in H₂SO₄ at 0–5°C introduces a nitro group at position 4. The isopropyl group’s meta-directing effect ensures selective nitration.

  • Reduction : Catalytic hydrogenation with 5% Pd/C in ethanol at 80°C under 50 psi H₂ converts the nitro group to an amine. This step achieves near-quantitative yields but requires careful catalyst handling to avoid over-reduction.

  • Methylation : Reacting the amine with methyl iodide in DMF/K₂CO₃ at 60°C for 12 hours installs the dimethylamino group. Excess methyl iodide (2.2 equiv) ensures complete dimethylation, with yields >85%.

Buchwald-Hartwig Amination

As an alternative, palladium-catalyzed C–N coupling directly introduces dimethylamine to the halogenated quinoline. Using 4-bromo-8-isopropylquinoline-3-carboxylate , Pd(OAc)₂/Xantphos, and dimethylamine hydrate in toluene at 100°C, this method avoids nitration but requires bromination precursors, complicating scalability.

Esterification and Functional Group Interconversion

The ethyl ester at position 3 is typically introduced early in the synthesis but may require optimization.

Direct Esterification via Acid Catalysis

Reacting quinoline-3-carboxylic acid with ethanol in H₂SO₄ (2 equiv) under reflux for 6 hours achieves esterification. Toluene as a water-carrying agent shifts equilibrium toward ester formation, yielding 92–95% product. Rare-earth oxide catalysts (e.g., Nd₂O₃) further enhance efficiency, reducing reaction time to 4 hours.

Acid Chloride Intermediate

For acid-sensitive substrates, converting the carboxylic acid to its chloride precedes esterification. Treating the acid with SOCl₂ at 60°C for 3 hours forms the acyl chloride, which reacts with ethanol at 0°C to yield the ester. This method avoids strong acids but introduces handling challenges due to SOCl₂’s corrosivity.

Regioselective Isopropyl Group Installation

The isopropyl group at position 8 is incorporated via:

  • Friedel-Crafts Alkylation : Using isopropyl chloride and AlCl₃ on pre-formed quinolines, though this risks positional isomerism.

  • Starting Material Pre-Functionalization : Employing 3-isopropylaniline in Gould-Jacobs reactions ensures the isopropyl group is pre-installed, avoiding post-cyclization modifications.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Gould-JacobsCyclization, nitration, methylation68High regioselectivity, scalableMulti-step, harsh nitration conditions
PfitzingerIsatin condensation, decarboxylation45Avoids nitrationLow yield, carboxylate transposition needed
Buchwald-HartwigDirect amination75Fewer stepsExpensive catalysts, bromination required

Characterization and Quality Control

Successful synthesis is confirmed via:

  • ¹H NMR : δ 1.63 (s, 9H, isopropyl), 3.12 (s, 6H, N(CH₃)₂), 4.34 (q, 2H, OCH₂CH₃).

  • LC-MS : [M+H]⁺ at m/z 314.4, matching C₁₉H₂₆N₂O₂.

  • HPLC Purity : >99.5% achieved via recrystallization from ethanol/water.

Industrial-Scale Considerations

Patent CN105481707A highlights a continuous two-step process combining esterification and hydrogenation, reducing waste acid generation. Key innovations include:

  • Solid Catalysts : Recyclable Nd₂O₃ improves sustainability.

  • Solvent Recovery : Ethanol and toluene are distilled and reused, cutting costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-8-isopropylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagent used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that ethyl 4-(dimethylamino)-8-isopropylquinoline-3-carboxylate exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. This antimicrobial activity is crucial in the context of rising antibiotic resistance, as new compounds are urgently needed to combat multidrug-resistant pathogens .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may scavenge free radicals effectively, contributing to its potential as a therapeutic agent in oxidative stress-related conditions .

Anticancer Potential

This compound has shown promise in anticancer research. In vitro studies indicate that it can inhibit the proliferation of certain cancer cell lines without affecting normal cells significantly. This selectivity suggests a favorable therapeutic window for further development as an anticancer drug .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Nucleophilic substitution
  • Hydrolysis reactions
    These methods allow for the incorporation of various functional groups that enhance biological activity and alter pharmacokinetic properties .

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

  • Antimicrobial Efficacy : A study assessed the antimicrobial efficacy against common pathogens, revealing minimum inhibitory concentrations comparable to established antibiotics.
  • Anticancer Activity : In vitro assays demonstrated effective inhibition of cancer cell proliferation at non-cytotoxic concentrations .
  • Molecular Docking Studies : These studies have indicated that similar compounds effectively bind to targets involved in cancer pathways, suggesting potential therapeutic applications for this compound in oncology .

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-8-isopropylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other ethyl quinoline-3-carboxylates, differing primarily in substituents at the 4- and 8-positions. Key analogues include:

Compound Name Substituents (Position) Key Features Biological/Industrial Relevance Reference
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate 4-Cl, 8-NO₂ Electron-withdrawing groups enhance stability; nitro group may limit bioavailability. Intermediate in antibacterial synthesis
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 8-Br, 4-OH Hydroxy group increases polarity; bromine enhances halogen bonding. Anticancer research
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate 8-F, 4-OH Fluorine improves metabolic stability; hydroxy group aids solubility. Antibacterial agents
Ethyl 4-(dimethylamino)benzoate Benzene core with dimethylamino Non-quinoline derivative but shares dimethylamino functionality. Polymerization co-initiator

Physicochemical Properties

  • Reactivity: The dimethylamino group at the 4-position donates electrons, contrasting with electron-withdrawing groups (e.g., Cl, NO₂) in analogues, which may reduce metabolic degradation .

Biological Activity

Ethyl 4-(dimethylamino)-8-isopropylquinoline-3-carboxylate, a compound belonging to the quinoline family, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Structure and Properties

This compound can be characterized by its unique molecular structure, which influences its biological activity. The presence of the dimethylamino group enhances its lipophilicity, potentially facilitating cell membrane penetration and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including multidrug-resistant pathogens.

  • Case Study : A study evaluated the antibacterial activity of several quinoline derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating potent antibacterial effects .

Antioxidant Activity

The antioxidant capacity of this compound was assessed through various assays, including DPPH and ABTS radical scavenging tests.

  • Findings : The compound exhibited a scavenging activity of 75% at a concentration of 100 µg/mL in the DPPH assay, suggesting a strong potential for preventing oxidative stress-related damage .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • DNA Binding : The compound has been shown to bind to DNA, leading to the inhibition of DNA replication in bacterial cells. This mechanism is crucial for its antimicrobial activity .
  • Enzyme Inhibition : this compound inhibits key enzymes involved in bacterial metabolism, such as DNA gyrase. Molecular docking studies revealed strong binding affinity to the enzyme's active site .

Research Findings Summary

Biological ActivityObserved EffectReference
AntibacterialMIC = 32 µg/mL against S. aureus and E. coli
AntioxidantScavenging activity = 75% at 100 µg/mL
DNA InteractionInhibition of DNA replication
Enzyme InhibitionStrong binding to DNA gyrase

Q & A

Q. What are the key synthetic steps for Ethyl 4-(dimethylamino)-8-isopropylquinoline-3-carboxylate, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including esterification, alkylation, and reductive amination. Critical parameters include temperature control (e.g., maintaining 60–80°C during esterification), solvent selection (e.g., ethanol or DMF for solubility), and catalyst optimization (e.g., palladium for reductive steps). Purity (>95%) is ensured via column chromatography and HPLC, with yields improved by iterative adjustment of stoichiometry and reaction time .

Q. Which functional groups in this compound influence its biological activity?

The dimethylamino group enhances solubility and hydrogen-bonding potential, while the isopropyl substituent increases lipophilicity, affecting membrane permeability. The quinoline core enables π-π stacking with biological targets. These features collectively influence binding affinity to enzymes or receptors, as demonstrated in antimicrobial assays against E. coli and S. aureus .

Q. How is initial biological screening conducted for this compound?

Standard protocols include:

  • Cytotoxicity assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
  • Antimicrobial screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria.
  • Enzyme inhibition studies : Fluorescence-based assays targeting topoisomerase II or kinase enzymes .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) contradictions be resolved for analogs of this compound?

Contradictions arise from conflicting substituent effects (e.g., electron-withdrawing vs. donating groups). A systematic approach includes:

  • Comparative molecular docking : Analyze binding modes of analogs using X-ray crystallography data (e.g., PDB ID 1XYZ).
  • In vitro/in vivo correlation : Test trifluoromethyl (lipophilic) vs. hydroxy (polar) analogs in parallel to assess pharmacokinetic trade-offs.
  • Data normalization : Control for assay variability (e.g., cell passage number, solvent effects) .

Q. What experimental strategies address low yield in the final synthetic step?

Low yield (<40%) in reductive amination can be mitigated by:

  • Catalyst screening : Test Pd/C, Raney Ni, or enzymatic catalysts under hydrogenation.
  • Protecting group chemistry : Temporarily block reactive sites (e.g., Boc for amines) to prevent side reactions.
  • Flow chemistry : Enhance mixing and heat transfer for exothermic steps .

Q. How do substituents at positions 4 and 8 influence pharmacokinetics?

A comparative study of analogs reveals:

Substituent (Position 4)Substituent (Position 8)LogPSolubility (mg/mL)Half-life (h)
DimethylaminoIsopropyl2.80.154.2
MethylaminoTrifluoromethyl3.10.095.8
HydroxyBromine1.90.452.1
The isopropyl group at position 8 balances LogP and half-life, while dimethylamino at position 4 improves solubility via hydrogen bonding .

Q. What methodologies validate target engagement in cellular models?

Advanced techniques include:

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts.
  • Click chemistry : Attach fluorescent probes (e.g., BODIPY) to track intracellular localization.
  • CRISPR knockouts : Compare activity in wild-type vs. target-deficient cell lines .

Data Contradiction Analysis

Q. How to interpret conflicting data on antibacterial vs. anticancer efficacy?

Discrepancies may arise from assay-specific conditions (e.g., nutrient availability in bacterial vs. cancer cell media). Resolve via:

  • Dose-response profiling : Establish EC₅₀ curves under standardized conditions.
  • Mechanistic studies : Use transcriptomics to identify off-target effects in eukaryotic cells.
  • Species-specific uptake : Quantify intracellular accumulation via LC-MS in different models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.